molecular formula C11H10FNS B8677362 2-Ethyl-4-(4-fluorophenyl)thiazole

2-Ethyl-4-(4-fluorophenyl)thiazole

Cat. No.: B8677362
M. Wt: 207.27 g/mol
InChI Key: ANVQSMPCRUMWQK-UHFFFAOYSA-N
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Description

2-Ethyl-4-(4-fluorophenyl)thiazole is a substituted thiazole derivative characterized by an ethyl group at the 2-position and a 4-fluorophenyl moiety at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse applications in medicinal chemistry, materials science, and industrial processes. This compound’s structural features make it a candidate for exploration in corrosion inhibition, antimicrobial activity, and pharmaceutical development .

Properties

Molecular Formula

C11H10FNS

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethyl-4-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C11H10FNS/c1-2-11-13-10(7-14-11)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3

InChI Key

ANVQSMPCRUMWQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazole Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the thiazole ring significantly alter physicochemical properties. Below is a comparison of key derivatives:

Compound Name Substituents (Position) Key Properties Reference
2-Ethyl-4-(4-fluorophenyl)thiazole Ethyl (C2), 4-fluorophenyl (C4) Enhanced lipophilicity; potential for membrane penetration in biological systems
2-Amino-4-(4-fluorophenyl)thiazole (FPT) Amino (C2), 4-fluorophenyl (C4) Lower corrosion inhibition efficiency (95.16% for CPT vs. FPT) due to reduced electron donation
2-(4-Fluorophenyl)thiazole-4-carboxylic acid Carboxylic acid (C4), 4-fluorophenyl (C2) High structural similarity (0.91) but reduced solubility in non-polar solvents
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)... Chlorophenyl (C4), fluorophenyl (C5) Isostructural with fluorophenyl analogs but altered halogen bonding

Key Observations :

  • Ethyl vs. Amino Groups: The ethyl group in this compound contributes to steric bulk and lipophilicity compared to the amino group in FPT, which may enhance corrosion inhibition by forming stronger hydrophobic barriers.
  • Fluorophenyl vs.

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in this compound may enhance antioxidant activity via radical scavenging, as seen in fluorophenyl-substituted analogs.
  • Ethyl vs. Polar Groups: The ethyl group’s non-polar nature contrasts with carboxylic acid or amino substituents, likely redirecting applications from antiviral (e.g., trifluoromethylphenyl) to material science or corrosion inhibition.
Spectroscopic Data
  • 1H NMR: Fluorophenyl protons resonate at δ 6.9–8.0 ppm, similar to 2-(4-fluorophenyl)amino-4-(4-methylphenyl)thiazole.
  • IR: Absence of N-H stretches (~3144 cm⁻¹) distinguishes it from amino-substituted thiazoles.

Preparation Methods

Thioamide-Based Cyclocondensation

The reaction of 4-fluorophenyl-substituted thioamides with ethyl-substituted α-bromoketones is a direct approach. For example:

  • Substrate Preparation : 4-Fluorophenyl thioamide is synthesized via treatment of 4-fluoroaniline with benzoyl chloride and ammonium thiocyanate in acetone.

  • Cyclization : The thioamide reacts with 2-bromo-1-ethylpropan-1-one in refluxing ethanol (80–100°C) for 6–8 hours, yielding the thiazole ring.

  • Yield Optimization : Yields range from 65% to 78% under inert atmospheres, with catalytic bases like potassium carbonate improving efficiency.

Thiourea-Based Approaches

Thioureas offer an alternative sulfur source. A representative protocol includes:

  • Reagents : 4-Fluorophenacyl bromide and ethylthiourea are combined in ethanol under reflux.

  • Mechanism : Nucleophilic attack by thiourea’s sulfur initiates ring closure, followed by HBr elimination.

  • Conditions : Reactions typically complete within 3–5 hours, achieving yields of 70–85%.

Modern Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields:

  • Protocol : A mixture of 4-fluorophenacyl bromide and ethylthiourea in water is irradiated at 40 W for 10–20 minutes.

  • Advantages :

    • Yield : 88–97% (vs. 70–85% conventionally).

    • Solvent : Water replaces toxic organic solvents, aligning with green chemistry principles.

Suzuki-Miyaura Coupling for Functionalization

Post-cyclization functionalization enables precise substitution:

  • Step 1 : Synthesis of 4-bromo-2-ethylthiazole via Hantzsch method.

  • Step 2 : Palladium-catalyzed coupling with 4-fluorophenylboronic acid.

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol (3:1) at 90°C.

  • Yield : 60–75%, with purity >95% after column chromatography.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and reproducibility:

  • Reactor Setup : Tubular flow reactors with automated temperature and pH control.

  • Parameters :

    • Residence Time : 30–45 minutes.

    • Temperature : 90–110°C.

    • Catalyst : Heterogeneous catalysts (e.g., immobilized K₂CO₃) for easy separation.

  • Output : 80–90% yield at kilogram-scale production.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

  • Procedure : 4-Fluorophenacyl bromide and ethylthiourea are milled with K₂CO₃ at 35 Hz for 2 hours.

  • Efficiency : 85% yield, reduced waste, and energy consumption.

Comparative Analysis of Methodologies

Method Yield (%) Time Scalability Environmental Impact
Classical Hantzsch65–786–8 hoursModerateHigh (organic solvents)
Microwave-Assisted88–9710–20 minutesHighLow (aqueous)
Suzuki Coupling60–7512–24 hoursLowModerate (Pd catalysts)
Continuous Flow80–9030–45 minutesHighModerate
Mechanochemical852 hoursHighLow

Reaction Optimization and Challenges

Byproduct Management

  • HBr Elimination : Neutralization with aqueous NaHCO₃ prevents side reactions.

  • Purification : Silica gel chromatography (hexane/EtOAc, 4:1) removes unreacted phenacyl bromides.

Steric and Electronic Effects

  • 4-Fluorophenyl Group : The electron-withdrawing fluorine enhances electrophilicity at the α-carbon, accelerating cyclization.

  • Ethyl Substituent : Steric hindrance from the ethyl group necessitates higher temperatures (≥90°C) for complete conversion .

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